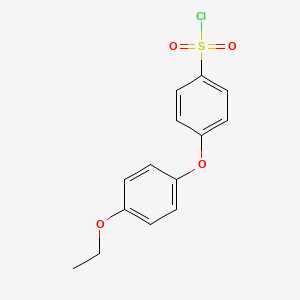

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H13ClO4S and a molecular weight of 312.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and an ethoxyphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a solid at room temperature . It has a predicted melting point of 159.45°C and a predicted boiling point of approximately 417.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.57 .Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

4-(4-ethoxyphenoxy)benzenesulfonyl chloride serves as a precursor in the synthesis of polymer-supported benzenesulfonamides, which are key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science, 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives are utilized in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, which is crucial for the efficient treatment of dye solutions. The introduction of sulfonic acid groups enhances surface hydrophilicity without compromising dye rejection, underscoring its potential in advancing water purification technologies (Liu et al., 2012).

Catalysis and Synthetic Applications

Benzenesulfonyl chlorides, including derivatives of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride, find applications in palladium-catalyzed direct arylations of thiophenes, allowing regioselective access to β-arylated thiophenes. This process, which proceeds without oxidants or ligands and tolerates various substituents, underscores the role of these compounds in facilitating efficient catalytic reactions in organic synthesis (Yuan & Doucet, 2014).

Pharmaceutical and Bioactive Compound Development

The synthesis of bioactive compounds, such as sulfonamides, employs 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives as intermediates. These compounds have been evaluated for their cytotoxicity, tumor specificity, and inhibition of human carbonic anhydrase enzymes, which are significant for developing potential therapeutic agents (Gul et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-ethoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIXUELBAKMDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)